3-[3-(3,4-Dimethoxyphenyl)propyl]aniline
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Overview
Description
3-[3-(3,4-Dimethoxyphenyl)propyl]aniline is an organic compound with the molecular formula C17H23NO2. It is characterized by the presence of a dimethoxyphenyl group attached to a propyl chain, which is further connected to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-Dimethoxyphenyl)propyl]aniline typically involves the reaction of 3,4-dimethoxybenzaldehyde with nitropropane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired aniline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) to ensure efficient reduction of the nitrostyrene intermediate. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-Dimethoxyphenyl)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[3-(3,4-Dimethoxyphenyl)propyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Shares a similar structural motif but differs in the functional groups attached to the aromatic ring.
3-(3,4-Dimethoxyphenyl)-L-alanine: An amino acid derivative with similar aromatic substitution patterns.
Uniqueness
3-[3-(3,4-Dimethoxyphenyl)propyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
80861-20-7 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)propyl]aniline |
InChI |
InChI=1S/C17H21NO2/c1-19-16-10-9-14(12-17(16)20-2)6-3-5-13-7-4-8-15(18)11-13/h4,7-12H,3,5-6,18H2,1-2H3 |
InChI Key |
TZCIQRWXPMERKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC2=CC(=CC=C2)N)OC |
Origin of Product |
United States |
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